biological activity of 3-nitrobenzoyl thiosemicarbazide derivatives
biological activity of 3-nitrobenzoyl thiosemicarbazide derivatives
An In-Depth Technical Guide on the Biological Activity of 3-Nitrobenzoyl Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-nitrobenzoyl thiosemicarbazide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects.
Introduction to 3-Nitrobenzoyl Thiosemicarbazide Derivatives
Thiosemicarbazides are a class of compounds characterized by a thiosemicarbazide moiety (-NH-CS-NH-NH2). Their derivatives, particularly those incorporating aromatic and heterocyclic scaffolds, have been extensively studied for their wide range of biological activities. The incorporation of a 3-nitrobenzoyl group into the thiosemicarbazide scaffold can significantly influence the molecule's electronic properties and spatial arrangement, potentially enhancing its interaction with biological targets. The presence of the nitro group, an electron-withdrawing moiety, at the meta position of the benzoyl ring is of particular interest as it can modulate the compound's reactivity and bioavailability.[1]
The versatile nature of the thiosemicarbazide backbone allows for the synthesis of a vast library of derivatives with tailored biological activities. These compounds are known to form stable complexes with various metal ions, a property that is often linked to their mechanism of action.[1][2]
Synthesis of 3-Nitrobenzoyl Thiosemicarbazide Derivatives
The synthesis of 3-nitrobenzoyl thiosemicarbazide derivatives typically involves a multi-step process. A common synthetic route starts with the reaction of 3-nitrobenzoic acid with a suitable reagent to form an activated intermediate, which is then reacted with hydrazine hydrate to yield 3-nitrobenzohydrazide. Subsequent reaction with various isothiocyanates leads to the formation of the desired 3-nitrobenzoyl thiosemicarbazide derivatives.
Experimental Protocol: General Synthesis of 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazides
This protocol outlines a general procedure for the synthesis of 4-aryl-1-(3-nitrobenzoyl)thiosemicarbazides.
Step 1: Synthesis of 3-Nitrobenzohydrazide
-
A mixture of 3-nitrobenzoic acid and thionyl chloride is refluxed for several hours.
-
The excess thionyl chloride is removed under reduced pressure to yield 3-nitrobenzoyl chloride.
-
The crude 3-nitrobenzoyl chloride is dissolved in a suitable solvent (e.g., ethanol) and slowly added to a solution of hydrazine hydrate at a low temperature (0-5 °C).
-
The reaction mixture is stirred for a specified period, and the resulting precipitate, 3-nitrobenzohydrazide, is collected by filtration, washed, and dried.
Step 2: Synthesis of 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazides
-
A solution of 3-nitrobenzohydrazide in a suitable solvent (e.g., ethanol) is prepared.
-
An equimolar amount of the desired aryl isothiocyanate is added to the solution.
-
The reaction mixture is refluxed for several hours.[3]
-
Upon cooling, the solid product precipitates out and is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent.
Diagram: Synthetic Workflow for 3-Nitrobenzoyl Thiosemicarbazide Derivatives
Caption: General synthetic scheme for 4-aryl-1-(3-nitrobenzoyl)thiosemicarbazide derivatives.
Antimicrobial Activity
3-Nitrobenzoyl thiosemicarbazide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Mechanism of Action
The antimicrobial mechanism of thiosemicarbazide derivatives is multifaceted. One of the primary modes of action involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The thiosemicarbazide moiety can chelate metal ions that are essential cofactors for these enzymes, thereby disrupting their function.
In fungi, these derivatives can disrupt the integrity of the cell membrane and inhibit protein synthesis, ultimately leading to fungal cell death.[4] The presence of the 3-nitrobenzoyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell walls and membranes.
Diagram: Proposed Antimicrobial Mechanism of Action
Caption: Dual antimicrobial mechanism against bacteria and fungi.
Structure-Activity Relationship (SAR)
The antimicrobial activity of 3-nitrobenzoyl thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the aryl ring at the N4 position.
-
Electron-withdrawing groups on the N4-aryl ring can enhance antimicrobial activity.
-
The position of the nitro group on the benzoyl ring is crucial; the meta position often confers potent activity.[1]
-
The presence of halogens on the N4-aryl ring can also modulate the antimicrobial spectrum and potency.[3]
Antimicrobial Activity Data
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 3-Nitrobenzaldehyde Thiosemicarbazone Metal Complexes | Klebsiella pneumoniae, Salmonella typhimurium, MRSA, Candida albicans | Varies with metal ion | [1] |
| 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazides | Gram-positive bacteria | 7.8 - 31.25 | [3] |
| Thiosemicarbazides with 3-chlorophenyl substituent | Staphylococcus aureus | 15.63 - 31.25 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds against various microbial strains can be determined using the broth microdilution method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Thiosemicarbazide derivatives, including those with a 3-nitrobenzoyl moiety, have emerged as a promising class of anticancer agents. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to interfere with multiple cellular pathways.
Mechanism of Action
The anticancer mechanism of these compounds is complex and can involve several pathways:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair. Thiosemicarbazones are known to be potent inhibitors of ribonucleotide reductase.[2][6]
-
Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells.[4]
-
Generation of Oxidative Stress: The redox activity of these compounds, particularly when complexed with metal ions, can lead to the generation of reactive oxygen species (ROS), which are toxic to cancer cells.[7]
-
Metal Chelation: Cancer cells have a high demand for iron. Thiosemicarbazones can chelate intracellular iron, disrupting iron-dependent metabolic processes and leading to cell death.[7]
Diagram: Anticancer Mechanism of Action
Caption: Multifaceted anticancer mechanisms of 3-nitrobenzoyl thiosemicarbazide derivatives.
In Vitro Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of thiosemicarbazone derivatives against a variety of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4-Nitrobenzaldehyde Thiosemicarbazone | B16-F0, EAC | 2.80 - 7.59 | [8] |
| 3-Methoxybenzaldehyde Thiosemicarbazone | B16-F0, EAC | 2.82 - 14.25 | [8] |
| Quinoline-2-carboxaldehyde thiosemicarbazone copper(II) complex | Prostate cancer (PC-3, LNCaP) | Potent inhibitor | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-nitrobenzoyl thiosemicarbazide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anticonvulsant Activity
Preliminary studies have indicated that some thiosemicarbazide derivatives possess anticonvulsant properties, making them potential candidates for the development of new antiepileptic drugs.
Preclinical Evaluation
The anticonvulsant activity of these compounds is typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. These tests represent different types of seizures and help to elucidate the potential mechanism of action.
Potential Mechanisms
The exact mechanism of anticonvulsant action is not fully understood but may involve modulation of GABAergic neurotransmission.[9][10] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can suppress neuronal hyperexcitability associated with seizures.
Conclusion and Future Perspectives
3-Nitrobenzoyl thiosemicarbazide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a larger library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of disease to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
The continued exploration of 3-nitrobenzoyl thiosemicarbazide derivatives holds significant promise for the discovery of novel drugs to combat a range of diseases.
References
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. Available from: [Link]
-
A review on development of bio-active thiosemicarbazide derivatives: Recent advances - ScienceDirect. Available from: [Link]
-
Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC. Available from: [Link]
-
Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisciplinary applications - World News of Natural Sciences. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes - ResearchGate. Available from: [Link]
-
Thiosemicarbazone Metal Complexes: From Structure to Activity - Bentham Open. Available from: [Link]
-
Synthesis, in silico study, and anti-cancer activity of thiosemicarbazone derivatives - Springer. Available from: [Link]
-
The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC - NIH. Available from: [Link]
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs - Asian Journal of Chemistry. Available from: [Link]
-
Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review - Bentham Science. Available from: [Link]
-
Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments - PMC. Available from: [Link]
-
3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment - Progressive Color, Colorants and Coatings. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC. Available from: [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. Available from: [Link]
-
Effects of substituents on anticancer activity of thiosemicarbazone against MCF-7 human breast cancer cell line - bioRxiv. Available from: [Link]
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC. Available from: [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC. Available from: [Link]
-
Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed. Available from: [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis, characterization and anticancer screening of novel phenylbenzylidene thiosemicarbazone derivatives - Taylor & Francis. Available from: [Link]
-
Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole - ResearchGate. Available from: [Link]
-
The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC. Available from: [Link]
-
Antibacterial activity of thiosemicarbazide derivatives - Der Pharma Chemica. Available from: [Link]
-
Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC. Available from: [Link]
-
Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties - ChemRxiv. Available from: [Link]
-
Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. Available from: [Link]
-
Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed. Available from: [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Available from: [Link]
Sources
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. benthamopenarchives.com [benthamopenarchives.com]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
